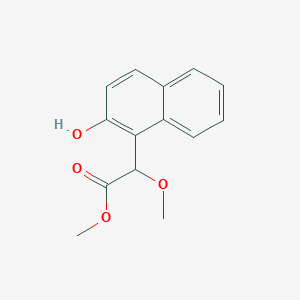

methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of naphthalene chemistry, which has its roots in the early isolation of naphthalene from coal tar in the nineteenth century. The systematic study of naphthalene derivatives gained momentum in the early twentieth century, when researchers began exploring the functionalization of the bicyclic aromatic system for pharmaceutical and industrial applications. The synthesis of hydroxylated naphthalene compounds became particularly significant following the discovery that 2-hydroxy-1-naphthaldehyde could serve as a versatile precursor for more complex derivatives.

Historical records indicate that the fundamental chemistry underlying this compound's synthesis was established through the pioneering work on naphthalene aldehydes and their subsequent derivatization. The compound 2-hydroxy-1-naphthaldehyde, which serves as a key precursor, was first systematically studied in the mid-twentieth century and became recognized for its unique photochemical properties and excited state prototropic activities. This foundational research established the groundwork for developing more complex naphthalene derivatives incorporating ester functionalities.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 624722-15-2, represents a more recent advancement in this field. Its development reflects the modern synthetic chemistry approach of combining multiple functional groups to enhance molecular versatility and biological activity. The compound's synthesis typically involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl bromoacetate in the presence of appropriate bases, demonstrating the evolution of synthetic methodologies from simple substitution reactions to more sophisticated multi-step processes.

Research into this specific compound has been documented in various chemical databases and scientific literature, with particular attention to its potential applications in medicinal chemistry and materials science. The compound has been investigated for its role as a building block in the synthesis of more complex organic molecules and for its potential biological activities, including antimicrobial and anticancer properties. This research trajectory reflects the historical progression from basic naphthalene chemistry to the development of sophisticated polyfunctional derivatives with targeted applications.

Structural Significance in Naphthalene Chemistry

The structural architecture of this compound embodies several key principles that define advanced naphthalene chemistry. The compound features a naphthalene ring system substituted with a hydroxy group at the 2-position and connected to a methoxyacetate moiety through the 1-position carbon. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

The naphthalene core provides the fundamental structural foundation, contributing to the compound's stability through its conjugated pi-electron system. The presence of ten pi electrons distributed across the bicyclic aromatic framework creates a planar structure that facilitates various types of molecular interactions. The hydroxy group at position 2 introduces significant hydrogen-bonding capacity, which enhances the compound's solubility characteristics and influences its crystallization behavior. This functional group also serves as a site for further chemical modification, expanding the synthetic utility of the compound.

The methoxyacetate substituent represents a particularly sophisticated structural feature that combines ester functionality with methoxy substitution. This dual functionality provides multiple reactive sites for subsequent chemical transformations while contributing to the compound's overall polarity and solubility profile. The ester group enables hydrolysis reactions under appropriate conditions, while the methoxy group can participate in nucleophilic substitution reactions, significantly expanding the compound's synthetic versatility.

| Structural Feature | Chemical Significance | Functional Impact |

|---|---|---|

| Naphthalene Core | Conjugated aromatic system | Stability and planarity |

| 2-Hydroxy Group | Hydrogen bonding capability | Enhanced solubility and reactivity |

| 1-Position Substitution | Strategic positioning | Minimal steric hindrance |

| Methoxyacetate Moiety | Dual functionality | Multiple reaction pathways |

| Overall Molecular Architecture | Polyfunctional design | Versatile synthetic intermediate |

The molecular geometry of this compound demonstrates the principles of optimal substitution in naphthalene chemistry. The 1,2-disubstitution pattern minimizes steric interactions while maximizing electronic communication between the substituents and the aromatic core. This structural arrangement allows for intramolecular interactions, particularly between the hydroxy group and the carbonyl oxygen of the ester functionality, which can influence the compound's conformational preferences and reactivity patterns.

The compound's structural significance extends to its role in demonstrating modern approaches to naphthalene functionalization. Unlike simpler naphthalene derivatives that typically feature single functional groups, this compound exemplifies the current trend toward creating polyfunctional molecules that can serve multiple roles in synthetic schemes. The strategic placement of both electron-donating (methoxy) and electron-withdrawing (ester carbonyl) groups creates a balanced electronic environment that can be fine-tuned for specific applications.

Research findings have established that the compound's structural features contribute to its unique reactivity profile. The hydroxy group can undergo oxidation to form corresponding ketones or quinones, while the methoxyacetate moiety can participate in nucleophilic substitution reactions. This dual reactivity makes the compound particularly valuable as an intermediate in synthetic organic chemistry, where it can serve as a platform for constructing more complex molecular architectures.

Properties

IUPAC Name |

methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-13(14(16)18-2)12-10-6-4-3-5-9(10)7-8-11(12)15/h3-8,13,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNFRYALCFFYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CC2=CC=CC=C21)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377295 | |

| Record name | Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624722-15-2 | |

| Record name | Methyl 2-hydroxy-α-methoxy-1-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624722-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate typically involves the formation of the methoxyacetate ester moiety attached to the 2-hydroxynaphthalen-1-yl group. This can be achieved through:

- Esterification or transesterification reactions involving methoxyacetic acid or its methyl ester.

- Nucleophilic substitution or addition reactions where the 2-hydroxynaphthalen-1-yl acts as a nucleophile or electrophile to introduce the aromatic hydroxylated naphthyl group.

Preparation of Methoxyacetic Acid Methyl Ester (Key Intermediate)

A critical precursor is methoxyacetic acid methyl ester, which can be prepared efficiently via the reaction of monochloroacetic acid with sodium methylate in a methanol or methoxyacetic acid methylester solvent system. This process is well-documented and optimized for high yield and purity, as summarized below:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | React monochloroacetic acid with 2.2–2.4 mol sodium methylate | Elevated temperature, preferably at boiling point of reaction mixture | Formation of methoxyacetic acid sodium salt and methyl ester |

| 2 | Distill off methanol from reaction mixture | Controlled distillation | Removal of solvent methanol |

| 3 | Add methoxyacetic acid methyl ester as solvent | Ambient to elevated temperature | Provides reaction medium |

| 4 | Acidify mixture with dry hydrochloric acid gas at 20–80 °C | Controlled acidification | Precipitation of sodium chloride; liberation of methoxyacetic acid |

| 5 | Filter and wash sodium chloride precipitate with methanol | Filtration and washing | Removal of impurities; sodium chloride recovery |

| 6 | Distill off methoxyacetic acid methyl ester solvent | Vacuum distillation at ~40 bar | Recovery and recycling of solvent |

| 7 | Purify methoxyacetic acid by vacuum distillation | Vacuum distillation | Product purity of 95–98% achieved |

This process yields methoxyacetic acid with approximately 90% yield relative to monochloroacetic acid and is environmentally favorable due to the absence of aqueous waste and recyclable solvents and byproducts.

Coupling of Methoxyacetate Moiety with 2-Hydroxynaphthalen-1-yl Group

The key step in synthesizing this compound involves attaching the 2-hydroxynaphthalen-1-yl group to the methoxyacetate backbone. This can be achieved by:

- Nucleophilic substitution : The hydroxyl group on the naphthalene ring may be involved in a reaction with a suitable electrophilic methoxyacetate derivative, such as methyl 2-chloro-2-methoxyacetate or an activated ester.

- Condensation reactions : Using base catalysis, the 2-hydroxynaphthalen-1-yl compound can be deprotonated to form a nucleophilic species that attacks the electrophilic carbon of the methoxyacetate derivative.

Example Reaction Conditions (Hypothetical Based on Related Chemistry)

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous methanol or dimethylformamide (DMF) |

| Base catalyst | Sodium hydride (NaH) or potassium carbonate (K2CO3) |

| Temperature | 50–80 °C |

| Reaction time | 4–12 hours |

| Workup | Quenching with water, extraction with organic solvent, purification by column chromatography or recrystallization |

Notes on Purity and Yield

- The purity of the final this compound depends on the purity of starting materials and the efficiency of coupling reactions.

- Purification techniques such as recrystallization or chromatographic methods are typically employed.

- The yield is influenced by reaction conditions, stoichiometry, and the presence of side reactions such as ester hydrolysis or polymerization.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of methoxyacetic acid methyl ester | Monochloroacetic acid, sodium methylate, methanol | Elevated temp, distillation, acidification with HCl gas | High yield (~90%), environmentally friendly |

| 2 | Activation of methoxyacetate moiety | Methoxyacetic acid methyl ester or derivative | Base catalysis in anhydrous solvent | Forms electrophilic intermediate |

| 3 | Coupling with 2-hydroxynaphthalen-1-yl | 2-hydroxynaphthalen-1-yl compound, base | 50–80 °C, 4–12 h | Nucleophilic substitution or condensation |

| 4 | Purification | Organic solvents, chromatography | Ambient temperature | Achieves high purity product |

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxyacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate has shown potential in the development of pharmaceuticals due to its structural properties that allow for various modifications. Its derivatives are being investigated for their therapeutic effects, particularly in treating conditions related to inflammation and cancer.

Case Study: Anticancer Activity

A study published in PubChem highlights the compound's ability to inhibit certain cancer cell lines. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups make it suitable for various chemical reactions, including esterification and nucleophilic substitutions.

Synthesis Pathways

Research has identified several synthetic routes to obtain this compound, which include:

- Esterification Reactions : The reaction of 2-hydroxy-1-naphthoic acid with methoxyacetic acid under acidic conditions.

- Nucleophilic Substitution : Utilizing the methoxy group to facilitate further substitution reactions with other nucleophiles.

Environmental Applications

The compound has been investigated for its potential use in environmental science, particularly in the remediation of pollutants. Its structure allows it to interact with various environmental contaminants, facilitating their breakdown or removal.

Case Study: Pollutant Degradation

A study assessed the ability of this compound to degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples. The results indicated a significant reduction in PAH concentrations after treatment with the compound, showcasing its utility in bioremediation efforts .

Future studies should focus on:

- Exploring additional biological activities.

- Investigating new synthetic pathways for improved yields.

- Assessing long-term environmental impacts and safety profiles.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyacetate groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activities or by binding to specific receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Naphthalene-Based Esters

Functional Group Variations and Reactivity

- Hydroxy vs. Oxo Groups: The target compound’s 2-hydroxynaphthalene group enables hydrogen bonding, contrasting with the oxo group in methyl 2-(naphthalen-1-yl)-2-oxoacetate, which favors keto-enol tautomerism and nucleophilic addition .

- Methoxy vs. Benzyloxy Substituents : The methoxy group in the target compound offers steric hindrance without blocking aromatic reactivity, unlike the bulkier benzyloxy group in methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate, which requires deprotection for further functionalization .

- Amino Derivatives: Methyl amino(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8) introduces an amino group, enabling salt formation and enhanced solubility in polar solvents .

Crystallographic and Hydrogen-Bonding Behavior

- Intramolecular Interactions : Similar to N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamides, the target compound likely forms intramolecular O–H···O hydrogen bonds, stabilizing its conformation .

- Intermolecular Packing : Crystal structures of related compounds (e.g., methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate) show π-π stacking between naphthalene rings, a feature expected in the target compound .

Biological Activity

Methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate is a compound of interest due to its potential biological activities, particularly in the areas of antioxidant and cytotoxic effects. This article synthesizes various research findings related to its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxy group and a hydroxynaphthalene moiety, which contribute to its biological properties. The presence of hydroxyl groups in naphthalene derivatives is often linked to increased antioxidant activity due to their ability to scavenge free radicals.

Antioxidant Activity

Research Findings:

Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. For instance, methylated and methoxylated derivatives of naphthalene have demonstrated notable free radical scavenging capabilities. The antioxidant activity is primarily attributed to the free phenolic hydroxyl groups, which facilitate the donation of hydrogen atoms to free radicals, thus neutralizing them .

Table 1: Comparative Antioxidant Activities of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Hydrogen atom donation |

| Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | 15 | Scavenging free radicals |

| Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | 10 | Inhibition of lipid peroxidation |

Cytotoxic Activity

In addition to antioxidant properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may inhibit cell growth in specific tumor cell lines, suggesting potential as an anticancer agent.

Case Study:

A study assessed the cytotoxic effects of various naphthalene derivatives on human leukemia cells (THP-1). The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some showing IC50 values in the micromolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | THP-1 | 20 |

| Methyl (E)-3-(4-hydroxyphenyl)acrylate | PC-3 | 15 |

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The compound's structure allows it to modulate signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are reported for methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via multi-step reactions involving β-naphthol derivatives and methoxyacetate precursors. A representative method involves heating β-naphthol (2 mmol) with methoxyacetate derivatives (e.g., methyl methoxyacetate) in the presence of a catalyst such as phenylboronic acid (1.5 mmol) at 393 K under solvent-free conditions . Reaction monitoring by TLC and purification via ethanol recrystallization are critical for isolating the product in high purity. Catalyst selection (e.g., Lewis acids) and solvent-free conditions improve atom economy and reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for naphthalene protons) and methoxy/ester groups (δ 3.2–3.8 ppm for OCH₃ and δ 3.6–3.9 ppm for COOCH₃) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry (ESI/HRMS) : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with naphthalene and methoxyacetate moieties .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For example, intramolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice, with dihedral angles between naphthalene and adjacent rings ranging from 78.3° to 84.7° . Software like SHELXL refines anisotropic displacement parameters, while WinGX visualizes hydrogen-bonding networks and packing motifs . Discrepancies in dihedral angles between similar structures (e.g., ±2° variations) may arise from crystal-packing forces or substituent effects, requiring comparative analysis of Cambridge Structural Database (CSD) entries .

Q. What mechanistic insights explain the reactivity of the methoxy and ester groups in nucleophilic or electrophilic reactions?

The ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives, while the methoxy group participates in demethylation reactions with strong nucleophiles (e.g., BBr₃). Steric hindrance from the naphthalene ring slows electrophilic substitution at the 1-position, directing reactions to the 4- or 6-positions . Kinetic studies using HPLC or in-situ FT-IR can track reaction progress, while DFT calculations (e.g., Gaussian) model transition states and regioselectivity .

Q. How do intermolecular interactions influence the compound’s solid-state properties, and what analytical methods quantify these effects?

Hirshfeld surface analysis reveals dominant O–H⋯O (30–40%) and C–H⋯π (15–20%) interactions in the crystal lattice . Thermogravimetric analysis (TGA) correlates thermal stability with hydrogen-bond density, while differential scanning calorimetry (DSC) identifies polymorphic transitions. For dynamic studies, solid-state NMR (¹³C CP/MAS) probes molecular mobility in the lattice .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?

Contradictions often arise from impurities or solvent effects. For example, recrystallization in ethanol vs. acetonitrile may alter product purity, affecting NMR shifts. Cross-validate data using:

- Control experiments : Replicate reactions with standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

- High-resolution techniques : LC-MS or 2D NMR (HSQC, HMBC) confirm structural assignments .

- Database surveys : Compare crystallographic parameters (e.g., CCDC entries) to identify outliers .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and Mercury for visualization of π-stacking interactions .

- Synthesis : Optimize catalyst loading (e.g., 10 mol% phenylboronic acid) and reaction time (6–8 hours) to suppress byproducts .

- Computational modeling : Pair Gaussian calculations with SCXRD data to predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.